molecular formula C10H9BrN2O2S B1342481 4-Bromo-1-tosyl-1H-imidazole CAS No. 615534-48-0

4-Bromo-1-tosyl-1H-imidazole

Cat. No. B1342481
M. Wt: 301.16 g/mol
InChI Key: VHRKCNGAIKLPFR-UHFFFAOYSA-N
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Description

4-Bromo-1-tosyl-1H-imidazole is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a tosyl group (p-toluenesulfonyl) on the imidazole ring suggests that this compound could serve as an intermediate in organic synthesis, particularly in the construction of more complex molecules.

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 4-Bromo-1-tosyl-1H-imidazole, can be achieved through various methods. One approach is a one-pot, four-component synthesis that involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another method involves the base-induced cycloaddition of tosylmethyl isocyanide to N-tosylaldimines, which can lead to the formation of monosubstituted imidazoles . Additionally, a catalyst-free one-pot synthesis using a neutral ionic liquid has been described for the synthesis of polysubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite diverse, depending on the substituents attached to the imidazole ring. For instance, the crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, shows that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety, and the molecules are linked via hydrogen bonds and π-π interactions in the crystal, forming a three-dimensional structure .

Chemical Reactions Analysis

Imidazole derivatives, including 4-Bromo-1-tosyl-1H-imidazole, can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom is a good leaving group, which can be substituted in nucleophilic substitution reactions. The tosyl group can also serve as a protecting group for the nitrogen atom and can be removed under certain conditions to yield monosubstituted imidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-tosyl-1H-imidazole would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the tosyl group could affect its solubility in various solvents. The synthesis of a related compound, 4-Bromo-1,2-dimethyl-1H-imidazole, highlights the importance of selecting appropriate starting materials and conditions to avoid issues such as regioisomer formation and to achieve selective debromination . The characterization of another derivative, 1-(2,6-Dimethyl-4-bromophenyl)imidazole, was performed using 1H NMR, which is a common technique for determining the structure of organic compounds .

Scientific Research Applications

Synthesis of Aryl-Imidazoles

4-Bromo-1-tosyl-1H-imidazole is utilized in the efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via palladium-catalyzed arylation reactions. These compounds have significant potential in pharmaceuticals and material science due to their structural features (Bellina, Cauteruccio, & Rossi, 2007).

Corrosion Inhibition

A novel imidazoline derivative, synthesized from 4-Bromo-1-tosyl-1H-imidazole, has been explored as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. This research indicates the potential of imidazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Zhang et al., 2015).

Synthesis of Complex Arylated Imidazoles

The compound serves as a precursor in the comprehensive approach for the synthesis of complex arylated imidazoles, showcasing its versatility in creating molecules with potential applications in drug development and catalysis (Joo, Touré, & Sames, 2010).

Development of Antimicrobial Agents

Imidazole derivatives, synthesized using 4-Bromo-1-tosyl-1H-imidazole, have been studied for their potent antimicrobial properties. These findings highlight the relevance of imidazole compounds in addressing antibiotic resistance and developing new antimicrobial drugs (Narwal et al., 2012).

Catalysis and Material Science

4-Bromo-1-tosyl-1H-imidazole is integral in creating copper(I) complexes with significant phosphorescent emission in the solid state. Such complexes are important for the development of new materials with potential applications in lighting and display technologies (Liu et al., 2015).

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRKCNGAIKLPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609954
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-tosyl-1H-imidazole

CAS RN

615534-48-0
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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